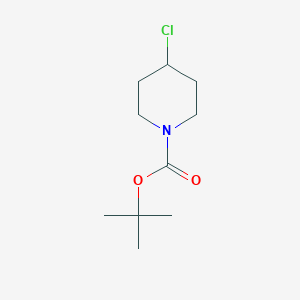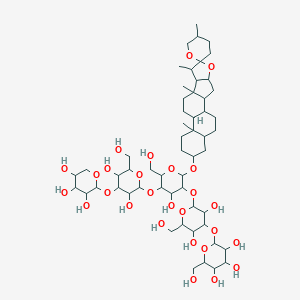
N-Methyl-4-(2-chloroacetamido)benzoic acid
Vue d'ensemble
Description
“N-Methyl-4-(2-chloroacetamido)benzoic acid” is a chemical compound with the molecular formula C10H10ClNO3 . It has a molecular weight of 227.64 g/mol . The IUPAC name for this compound is 4-[(2-chloroacetyl)-methylamino]benzoic acid .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string for this compound is InChI=1S/C10H10ClNO3/c1-12(9(13)6-11)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,14,15) . The canonical SMILES representation is CN(C1=CC=C(C=C1)C(=O)O)C(=O)CCl .Physical And Chemical Properties Analysis
“N-Methyl-4-(2-chloroacetamido)benzoic acid” has several computed properties. It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 57.6 Ų . The compound has a heavy atom count of 15 .Applications De Recherche Scientifique
Application in Anesthetics
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry , specifically in the development of local anesthetics .
Summary of the Application
Local anesthetics are used in various medical fields such as stomatology, ophthalmology, gynecology, and surgery to temporarily relieve pain . They act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .
Methods of Application or Experimental Procedures
Local anesthetics affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses . The application methods of local anesthesia can be divided into topical anesthesia, invasive anesthesia, conduction anesthesia, subarachnoid anesthesia, and epidural anesthesia .
Results or Outcomes
Local anesthetics decrease the excitability of nerve membranes, but have no effect on their resting potential . They are used for convenience in local surgical operations and treatments .
Key Intermediate in the Synthesis of Matijing-Su Derivatives
Specific Scientific Field
“N-Methyl-4-(2-chloroacetamido)benzoic acid” is used in the field of Organic Chemistry as a key intermediate in the synthesis of Matijing-Su (MTS) derivatives .
Summary of the Application
Matijing-Su (MTS) is a type of peptide that has been studied for its potential medicinal properties . “N-Methyl-4-(2-chloroacetamido)benzoic acid” serves as a crucial intermediate in the synthesis of a series of MTS derivatives .
Methods of Application or Experimental Procedures
The specific experimental procedures for the synthesis of MTS derivatives using “N-Methyl-4-(2-chloroacetamido)benzoic acid” as an intermediate are not detailed in the sources .
Results or Outcomes
The outcomes of the synthesis process and the properties of the resulting MTS derivatives are not specified in the sources .
Propriétés
IUPAC Name |
4-[(2-chloroacetyl)-methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-12(9(13)6-11)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSXGBJMRZJGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426627 | |
| Record name | N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(2-chloroacetamido)benzoic acid | |
CAS RN |
147149-44-8 | |
| Record name | N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














